molecular formula C17H17ClN4O2S B2705100 7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893905-83-4

7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2705100
CAS No.: 893905-83-4
M. Wt: 376.86
InChI Key: BMJQNJJQRJSVSB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a propan-2-ylsulfanyl group attached to a pyrimido[4,5-d]pyrimidine core. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-9(2)25-15-12-14(21(3)17(24)22(4)16(12)23)19-13(20-15)10-7-5-6-8-11(10)18/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQNJJQRJSVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propan-2-ylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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